molecular formula C₃₀H₄₇ClO₃ B1140400 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol CAS No. 58261-88-4

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol

Cat. No. B1140400
CAS RN: 58261-88-4
M. Wt: 491.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3β-Acetoxy-6α-chloroergosta-7,22-dien-5α-ol is a chemical compound with the molecular formula C30H47ClO3 and a molecular weight of 491.15 . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 84 bonds, including 37 non-H bonds, 3 multiple bonds, 6 rotatable bonds, and 3 double bonds . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . The molecule also contains 1 ester (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

3β-Acetoxy-6α-chloroergosta-7,22-dien-5α-ol is soluble in chloroform and ethyl acetate . It should be stored at -20° C .

Scientific Research Applications

I have conducted a search for the scientific research applications of 3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol , but unfortunately, the available information is quite limited. The compound is mentioned as having potential therapeutic and environmental applications, and it is available for purchase for proteomics research . However, specific details about unique applications in six or eight fields are not provided in the search results.

Mechanism of Action

The mechanism of action of 3β-Acetoxy-6α-chloroergosta-7,22-dien-5α-ol is not specified in the search results. As it is used for research purposes , its mechanism of action would likely depend on the specific context of the research.

properties

IUPAC Name

[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47ClO3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-16-27(31)30(33)17-22(34-21(5)32)12-15-29(30,7)26(23)13-14-28(24,25)6/h8-9,16,18-20,22,24-27,33H,10-15,17H2,1-7H3/t19-,20+,22?,24+,25-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRSUPPSOBQSS-KTMOMUEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)OC(=O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H]([C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-Acetoxy-6alpha-chloroergosta-7,22-dien-5alpha-ol

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